molecular formula C6H5N3O B15208054 [1,2,4]triazolo[4,3-a]pyridin-5(1H)-one CAS No. 501016-88-2

[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one

Cat. No.: B15208054
CAS No.: 501016-88-2
M. Wt: 135.12 g/mol
InChI Key: LIIAYXADDDYKPZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused triazole and pyridine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitriles, followed by cyclization using oxidizing agents such as sodium hypochlorite or manganese dioxide . Another approach includes the use of N-(2-pyridyl)amidines, which undergo oxidative cyclization to form the triazolo-pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a compound of significant interest.

Properties

CAS No.

501016-88-2

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1H-[1,2,4]triazolo[4,3-a]pyridin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,8H

InChI Key

LIIAYXADDDYKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=NNC2=C1

Origin of Product

United States

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